2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
Description
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a methyl group at position 1 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a cyclopropanesulfonyl group, contributing to its unique physicochemical and pharmacological properties. The sulfonyl group enhances metabolic stability and modulates receptor interactions, while the cyclopropane ring introduces steric constraints and electronic effects that influence binding affinity and selectivity .
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-17-14-5-3-2-4-13(14)16-15(17)18-8-10-19(11-9-18)22(20,21)12-6-7-12/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDCVTPRLFJMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Methylation of Benzodiazole
The 1-methyl group is introduced via alkylation of benzodiazole. A representative method involves:
- Reagents : Benzodiazole, methyl trifluoroacetate, sodium hydride (NaH).
- Conditions : N,N-dimethylformamide (DMF), room temperature to reflux.
- Mechanism : Deprotonation of benzodiazole by NaH generates a nucleophilic nitrogen, which reacts with methyl trifluoroacetate to yield 1-methylbenzodiazole.
- Yield : ~72% after column chromatography.
Optimization Note : Excess methylating agent (4 eq.) and prolonged reaction times (10 hours) improve yields.
Sulfonylation of Piperazine with Cyclopropanesulfonyl Chloride
Reaction Conditions and Optimization
- Reagents : 2-(Piperazin-1-yl)-1-methylbenzodiazole, cyclopropanesulfonyl chloride, triethylamine (Et₃N).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF), 0°C to room temperature.
- Mechanism : Et₃N scavenges HCl, driving the sulfonylation of the secondary amine on piperazine.
- Yield : 80–85% after aqueous workup.
Industrial Scalability : Continuous flow reactors enhance mixing and heat transfer, reducing side product formation.
Alternative Synthetic Pathways
One-Pot Sequential Functionalization
A streamlined approach combines N-methylation, piperazine coupling, and sulfonylation in a single reactor:
- N-Methylation : As described in Section 2.1.
- In Situ Halogenation : Introduce Cl at the 2-position using N-chlorosuccinimide (NCS).
- Piperazine Coupling : Displace Cl with piperazine in the presence of K₂CO₃.
- Sulfonylation : Add cyclopropanesulfonyl chloride and Et₃N.
- Overall Yield : ~60%.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
Industrial and Environmental Considerations
- Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.
- Catalyst Use : DBU (1,8-diazabicycloundec-7-ene) improves coupling efficiency but requires neutralization post-reaction.
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound’s unique properties make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group and piperazine ring play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
- Key Differences : Replaces the cyclopropanesulfonyl group with a bulkier 4-tert-butylbenzenesulfonyl substituent.
- However, it may enhance binding to hydrophobic pockets in target proteins .
- Molecular Weight : C22H28N4O2S (MW: 428.55 g/mol) vs. the cyclopropane derivative’s C15H18N4O2S (MW: 334.40 g/mol), highlighting a significant difference in size and solubility .
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1)
- Structure: Features a quinoline-carbonyl-piperazine linkage instead of a benzodiazole-sulfonyl group.
- This compound’s IC50 values in kinase inhibition assays were reported to be in the nanomolar range, suggesting stronger enzyme interactions compared to sulfonyl-piperazine derivatives .
Analogues with Varied Substituents on Piperazine
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate (3d)
- Key Features : A nitro group on the phenyl ring and a methanesulfonate ester linker.
- The methanesulfonate linker may improve solubility but could introduce off-target interactions .
3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (3i)
- Structure : Chlorophenyl substituent and propyl linker.
- Impact : The chloro group enhances lipophilicity and may improve blood-brain barrier penetration compared to the cyclopropanesulfonyl derivative. However, chlorine’s electronegativity could alter receptor binding kinetics .
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s methodology, involving nucleophilic substitution on piperazine and sulfonylation steps. However, cyclopropanesulfonyl chloride’s reactivity may require optimized conditions to avoid ring-opening side reactions .
- Drug-Likeness : The cyclopropane group balances metabolic stability and steric effects, offering advantages over bulkier tert-butyl or halogenated analogues in terms of oral bioavailability .
This comparison underscores the importance of substituent choice in tuning the pharmacological profile of piperazine-benzodiazole hybrids. Further studies are needed to validate the target compound’s selectivity and efficacy in vivo.
Biological Activity
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N4O2S
- Molecular Weight : 286.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide moiety is known to influence enzyme inhibition and receptor binding. Specifically, compounds containing piperazine rings often exhibit significant interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
Antitumor Activity
Recent studies have indicated that derivatives of benzodiazole compounds exhibit promising antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.2 | DNA intercalation |
| Compound B | HCC827 | 6.0 | Apoptosis induction |
| Compound C | NCI-H358 | 7.5 | Inhibition of cell cycle |
Antimicrobial Activity
In addition to antitumor effects, several studies have highlighted the antimicrobial properties of similar compounds. Testing against various bacterial strains has shown that these compounds can effectively inhibit growth.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 16 µg/mL |
Study on Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor efficacy of several benzodiazole derivatives, including our compound of interest. The results demonstrated that the compound significantly inhibited tumor growth in in vivo models, suggesting a potential role as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
